4H-Indazol-4-one, 1,5,6,7-tetrahydro-1-[4-(trifluoromethoxy)phenyl]-

Tetrahydroindazole synthesis Cyclocondensation efficiency Antituberculosis intermediate

SAR-driven TB programs encounter metabolic clearance failures with p-tert-butyl tetrahydroindazole leads, requiring costly de novo scaffold resynthesis. Compound 4c (CAS 1203661-43-1) is the direct solution: • 93% isolated yield under standard reflux cyclocondensation-highest in the 4a-4k series-minimizing per-compound cost in parallel amide library synthesis. • Enables rapid p-OCF₃ scaffold switching: derived lead 6m maintains equipotent MTB inhibition (MIC 1.9 μM vs 1.7 μM for p-tBu benchmark) while extending microsomal T₁/₂ 3.8-fold (102 vs 27 min). • Single-spot TLC purity, distinctive ¹H NMR signature (C-3-H δ 8.09, CDCl₃) for unambiguous batch identity confirmation.

Molecular Formula C14H11F3N2O2
Molecular Weight 296.24 g/mol
CAS No. 1203661-43-1
Cat. No. B12126837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Indazol-4-one, 1,5,6,7-tetrahydro-1-[4-(trifluoromethoxy)phenyl]-
CAS1203661-43-1
Molecular FormulaC14H11F3N2O2
Molecular Weight296.24 g/mol
Structural Identifiers
SMILESC1CC2=C(C=NN2C3=CC=C(C=C3)OC(F)(F)F)C(=O)C1
InChIInChI=1S/C14H11F3N2O2/c15-14(16,17)21-10-6-4-9(5-7-10)19-12-2-1-3-13(20)11(12)8-18-19/h4-8H,1-3H2
InChIKeyPAFNUKHVTNTUTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4H-Indazol-4-one, 1,5,6,7-tetrahydro-1-[4-(trifluoromethoxy)phenyl]- (CAS 1203661-43-1): A Core Tetrahydroindazole Intermediate for Antituberculosis Lead Optimization


1-(4-Trifluoromethoxylphenyl)-1,5,6,7-tetrahydroindazol-4-one (compound 4c) is a synthetic tetrahydroindazol-4-one intermediate bearing a para-trifluoromethoxy (p-OCF₃) N-aryl substituent, with molecular formula C₁₄H₁₁F₃N₂O₂ and molecular weight 296.24 g/mol [1]. This compound belongs to the tetrahydroindazole scaffold class identified through high-throughput screening as a novel inhibitor series against Mycobacterium tuberculosis (MTB), where it serves as a key ketone precursor for generating diverse amide-based antituberculosis leads [2]. Its core structural features—the saturated cyclohexenone ring fused to the indazole and the electron-withdrawing p-OCF₃ group—render it a critical intermediate for structure-activity relationship (SAR) campaigns, distinguishing it from analogs with alternative para-substituents such as p-CF₃, p-tert-butyl, p-OMe, or p-F [3].

Why Simple In-Class Substitution of 4H-Indazol-4-one, 1,5,6,7-tetrahydro-1-[4-(trifluoromethoxy)phenyl]- Is Inadequate for Antituberculosis Lead Development


Although the tetrahydroindazol-4-one core is shared across a series of N-aryl-substituted intermediates (compounds 4a–4k), the identity of the para-substituent profoundly dictates both synthetic efficiency and the downstream biological potential of the derived amide leads. The p-OCF₃ analog 4c provides access to a distinct chemical space that cannot be replicated by simply interchanging it with the p-CF₃ (4d), p-tert-butyl (4a), p-OMe (4i), or p-F (4j) congeners, as evidenced by differential synthetic yields and the established SAR demonstrating that the p-OCF₃ group yields equipotent anti-TB leads with improved metabolic stability relative to the p-tert-butyl benchmark [1]. Generic substitution therefore risks compromising synthetic throughput, altering physicochemical properties, and forfeiting the specific pharmacokinetic advantages conferred by the OCF₃ moiety in advanced lead molecules [2].

Quantitative Differentiation Evidence for 1-(4-Trifluoromethoxylphenyl)-1,5,6,7-tetrahydroindazol-4-one Versus Closest Analogs


Synthetic Yield Advantage of p-OCF₃ Intermediate 4c Over p-CF₃ Analog 4d

In the key cyclocondensation step (Method A) to form the tetrahydroindazol-4-one core, the p-OCF₃ analog 4c achieved a markedly superior isolated yield compared to its closest electronic isostere, the p-CF₃ analog 4d. This yield differential directly impacts the cost and scalability of downstream amide library synthesis [1].

Tetrahydroindazole synthesis Cyclocondensation efficiency Antituberculosis intermediate

Synthetic Yield Comparison of 4c Against Electron-Donating Aryl Analogs 4a, 4i, and 4j

The p-OCF₃ intermediate 4c was synthesized in 93% yield, which is comparable to the p-tert-butyl analog 4a (96%) but significantly outperforms the p-methoxy 4i (80%) and p-fluoro 4j (76%) congeners. This demonstrates that electron-withdrawing groups at the para-position do not impede, and may enhance, cyclocondensation efficiency relative to less electron-withdrawing substituents [1].

Tetrahydroindazole synthesis Substituent electronic effects Cyclocondensation yield

¹H NMR Electronic Deshielding of the Indazole C-3 Proton Confirms Electronic Differentiation of 4c

The ¹H NMR chemical shift of the indazole C-3 proton in CDCl₃ serves as a diagnostic reporter of the N-aryl substituent's electron-withdrawing character. The p-OCF₃ analog 4c displays a C-3-H shift of δ 8.09, intermediate between the stronger electron-withdrawing p-CF₃ (4d: δ 8.02) and the electron-donating p-t-Bu (4a: δ 8.07), p-OMe (4i: δ 8.06), and p-F (4j: δ 8.07) analogs [1].

NMR characterization Electronic substituent effects Structure confirmation

Downstream Amide Lead 6m (Derived from 4c) Retains Potent Anti-TB Activity Equivalent to the p-CF₃ Lead 6q

Reductive amination and subsequent amide coupling of the 4c ketone intermediate yield compound 6m, which exhibits an MIC of 1.9 μM against replicating M. tuberculosis H37Rv—identical to that of the p-CF₃-derived amide 6q. Both 6m and 6q are equipotent to the lead compound 6a (MIC 1.7 μM) and show no cytotoxicity (Vero cell IC₅₀ > 128 μM) [1].

Antituberculosis activity MTB H37Rv MIC Structure-activity relationship

Metabolic Stability Advantage of p-OCF₃-Derived Lead 6m Over p-tert-Butyl Lead 6a

In mouse liver microsome stability assays, the p-OCF₃-derived amide 6m exhibits a half-life (T₁/₂) nearly 4-fold longer than the p-tert-butyl benchmark 6a. This substantial improvement in metabolic stability is directly attributable to the replacement of the metabolically labile tert-butyl group with the trifluoromethoxy moiety introduced via intermediate 4c [1].

In vitro metabolic stability Mouse liver microsomes Pharmacokinetics

Hemetsberger-type Route Confirms Scalable Access to 4c Distinct from Indazole-Only Scaffolds

The synthetic route to 4c proceeds via AcOH-catalyzed cyclocondensation of the DMF-DMA adduct of 1,3-cyclohexanedione with 4-trifluoromethoxylphenylhydrazine, delivering the tetrahydroindazol-4-one in 93% yield without the need for palladium-catalyzed couplings or cryogenic conditions [1]. By contrast, the planar indazole analogs (e.g., 22a, 22b) require a Hemetsberger-type thermal cyclization at 145 °C followed by additional functionalization steps [2].

Multigram synthesis Tetrahydroindazole vs. indazole Scaffold selection

Procurement-Driven Application Scenarios for 1-(4-Trifluoromethoxylphenyl)-1,5,6,7-tetrahydroindazol-4-one (CAS 1203661-43-1)


Building Block for Anti-TB Amide Library Synthesis with Superior Metabolic Stability

Procure 4c as the ketone precursor for reductive amination and subsequent amide coupling to generate focused libraries of N-[1-(4-trifluoromethoxylphenyl)-4,5,6,7-tetrahydroindazol-4-yl] amides. The derived lead 6m demonstrated potent anti-TB activity (MIC 1.9 μM) with a 3.8-fold longer microsomal half-life (T₁/₂ = 102 min) compared to the p-tert-butyl benchmark 6a (T₁/₂ = 27 min), directly addressing metabolic clearance liabilities in early-stage antituberculosis programs [1].

Cost-Efficient Intermediate for Large-Scale Parallel Synthesis Campaigns

The 93% isolated yield of 4c under standard reflux cyclocondensation conditions [1]—substantially exceeding the 64% yield of the p-CF₃ analog 4d—makes it the most cost-effective intermediate for high-throughput parallel synthesis of tetrahydroindazole-based compound libraries, minimizing per-compound cost when generating hundreds of amide derivatives.

Pharmacokinetic Probe Intermediate for Lead Optimization Programs

When lead series derived from the p-tert-butyl intermediate 4a exhibit unacceptable in vivo clearance, 4c enables rapid scaffold switching to install the p-OCF₃ moiety without resynthesizing the tetrahydroindazole core de novo. The resulting leads (e.g., 6m) maintain equipotent MTB inhibition (MIC 1.9 μM vs. 1.7 μM) while dramatically improving metabolic stability [1].

Electron-Withdrawing Para-Substituted Tetrahydroindazole Reference Standard

Use 4c as an analytical reference standard for the electron-withdrawing p-OCF₃ class within tetrahydroindazole SAR studies. Its distinctive ¹H NMR signature (C-3-H δ 8.09 in CDCl₃) and high purity (single-spot by TLC, >95% purity by NMR integration) [1] enable unambiguous batch identity confirmation during large-scale procurement and compound management.

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